

# (3-Methoxypropyl)(methyl)amine molecular weight and chemical formula

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## Compound of Interest

Compound Name: (3-Methoxypropyl)(methyl)amine

Cat. No.: B1315079

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## An In-depth Technical Guide to (3-Methoxypropyl)(methyl)amine

This technical guide provides a comprehensive overview of the chemical and physical properties of (3-Methoxypropyl)(methyl)amine, including its molecular weight and chemical formula. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The guide details relevant experimental protocols for synthesis and analysis and includes a schematic for a common synthetic pathway.

## Core Chemical Information

(3-Methoxypropyl)(methyl)amine is a chemical intermediate used in the synthesis of various organic compounds. Its fundamental properties are summarized below.

Property	Value	Source
Chemical Formula	C <sub>5</sub> H <sub>13</sub> NO	[1][2][3]
Molecular Weight	103.16 g/mol	[1][4]
Monoisotopic Mass	103.099714038 Da	[1][3]
IUPAC Name	3-methoxy-N-methylpropan-1-amine	[1]
CAS Number	55612-03-8	[1][2]
Boiling Point	126.1 °C (at 760 mmHg)	[2][4]
Density	0.817 g/cm <sup>3</sup>	[2][4]
Flash Point	38.8 °C	[2]
Vapor Pressure	11.8 mmHg (at 25 °C)	[2]
pKa (Predicted)	10.41 ± 0.10	[2]
Refractive Index	1.399	[2]

## Synthesis and Experimental Protocols

**(3-Methoxypropyl)(methyl)amine** is not typically involved in biological signaling pathways; rather, it serves as a building block in organic synthesis. A common route to its synthesis is through the reductive amination of 3-methoxypropanal with methylamine or the N-methylation of 3-methoxypropylamine. Below is a generalized experimental protocol based on the synthesis of similar amines.

### Synthesis via Reductive Amination of 3-Methoxypropionaldehyde

This protocol describes a two-step, one-pot procedure for synthesizing **(3-Methoxypropyl)(methyl)amine**.

Materials:

- 3-Methoxypropionaldehyde
- Methylamine (solution in THF or ethanol)
- Sodium borohydride ( $\text{NaBH}_4$ ) or Sodium triacetoxyborohydride (STAB)
- Methanol or Tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Dichloromethane or Ethyl acetate

Procedure:

- Imine Formation: Dissolve 3-methoxypropionaldehyde in a suitable solvent like methanol or THF in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
- Add a solution of methylamine dropwise to the cooled aldehyde solution while stirring. The reaction is typically allowed to stir for 1-2 hours to form the corresponding imine intermediate.
- Reduction: Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the reaction mixture, maintaining a low temperature. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
- Work-up: Quench the reaction by carefully adding dilute hydrochloric acid. Adjust the pH to be basic ( $\text{pH} > 10$ ) with a sodium hydroxide solution.
- Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified

by distillation to yield pure **(3-Methoxypropyl)(methyl)amine**.

## General Analytical Protocol

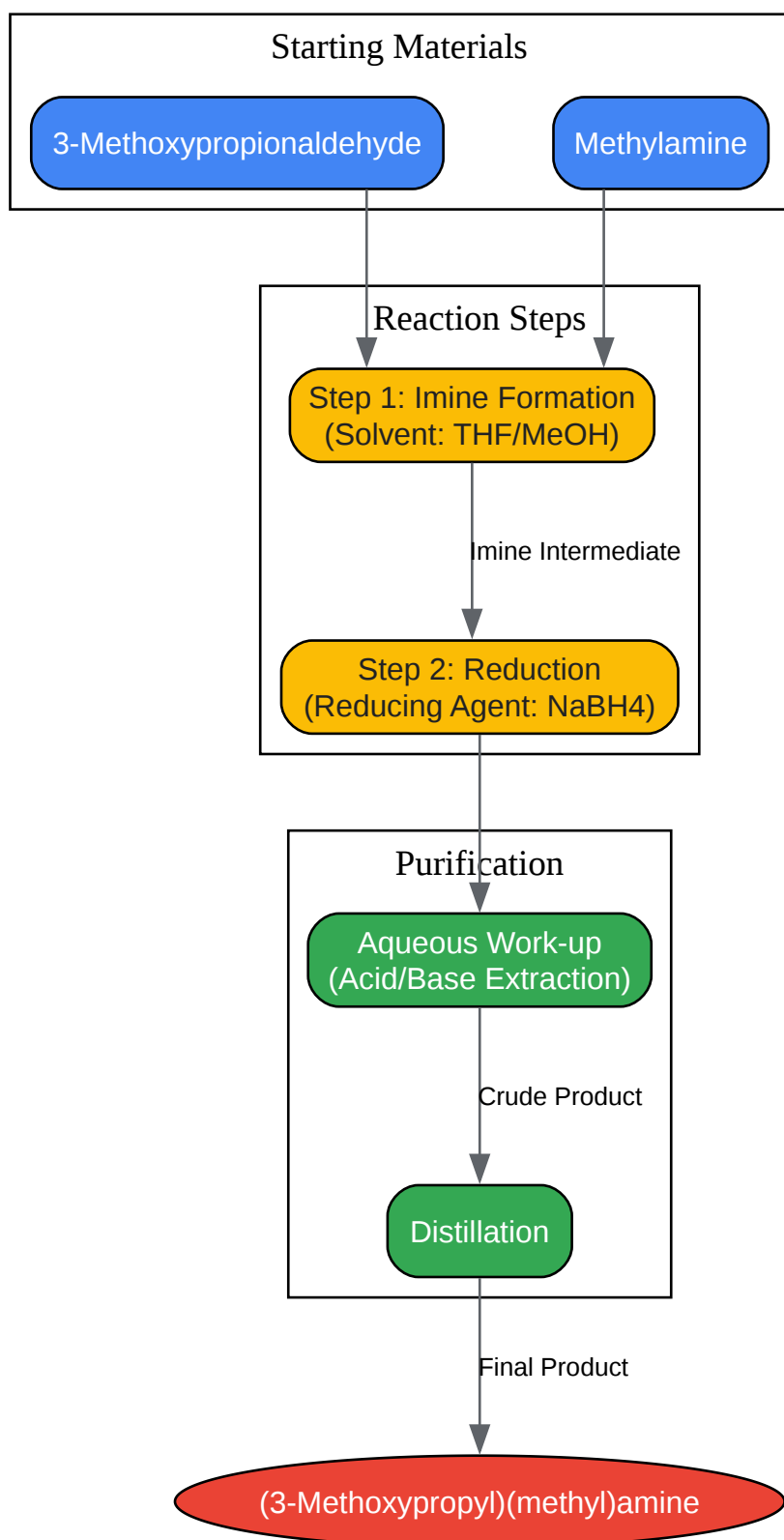
Due to the lack of a strong chromophore, aliphatic amines like **(3-Methoxypropyl)(methyl)amine** can be challenging to detect directly using standard HPLC-UV methods.<sup>[5][6]</sup> Derivatization or alternative detection methods are often employed.

Methods:

- Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a common method for analyzing volatile amines. The sample is typically dissolved in a suitable organic solvent before injection.
- High-Performance Liquid Chromatography (HPLC): For HPLC analysis, derivatization is often necessary to improve detection.<sup>[5]</sup>
  - Derivatization: React the amine with a tagging agent (e.g., dansyl chloride or FMOC-Cl) that introduces a fluorescent or UV-active group.<sup>[5]</sup>
  - Separation: The resulting derivative can be separated using reverse-phase HPLC on a C18 column.
  - Detection: Detection is performed using a UV or fluorescence detector set to the appropriate wavelength for the chosen derivative.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR can be used to confirm the structure and assess the purity of the synthesized compound.

## Synthesis Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis of **(3-Methoxypropyl)(methyl)amine** from 3-methoxypropionaldehyde via reductive amination.



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Caption: Synthesis workflow for **(3-Methoxypropyl)(methyl)amine**.

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## References

- 1. lookchem.com [lookchem.com]
- 2. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 3. PubChemLite - (3-methoxypropyl)(methyl)amine (C<sub>5</sub>H<sub>13</sub>NO) [pubchemlite.lcsb.uni.lu]
- 4. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. helixchrom.com [helixchrom.com]
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